5'-Hydroxyphenyl Carvedilol
CAS No.: 142227-51-8
Cat. No.: VC20779065
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142227-51-8 |
---|---|
Molecular Formula | C24H26N2O5 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
Standard InChI | InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 |
Standard InChI Key | PVUVZUBTCLBJMT-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES | COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Introduction
Chemical Structure and Properties
Molecular Identification
5'-Hydroxyphenyl Carvedilol, also known as 5'-Hydroxycarvedilol, is characterized by the molecular formula C24H26N2O5 and a molecular weight of 422.5 g/mol . This metabolite belongs to the class of carbazoles and contains several important functional groups, including the carbazole core structure that defines its parent compound . The compound is formally identified by the CAS number 142227-51-8, providing a standardized reference for database identification and research purposes .
Structural Characteristics
The full chemical name of 5'-Hydroxyphenyl Carvedilol is 3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol, which describes its complex molecular arrangement . Structurally, the compound features a hydroxylated phenyl ring at the 5' position, distinguishing it from the parent carvedilol molecule. This hydroxylation represents a key phase I metabolic modification that alters the compound's physicochemical properties and potentially its pharmacological activities .
Property | Value |
---|---|
Molecular Formula | C24H26N2O5 |
Molecular Weight | 422.5 g/mol |
CAS Number | 142227-51-8 |
Chemical Classification | Carbazole derivative |
Primary Functional Groups | Carbazole, hydroxyl, methoxy, amino, ether |
Metabolic Formation and Pharmacokinetics
Enzymatic Pathways
The formation of 5'-Hydroxyphenyl Carvedilol occurs through hydroxylation of the parent compound carvedilol. This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6, with potential contributions from CYP3A4 . The hydroxylation at the 5' position represents a significant phase I metabolic pathway for carvedilol, alongside the formation of other hydroxylated metabolites such as 4'-hydroxyphenyl carvedilol .
Pharmacokinetic Profile
The pharmacokinetic properties of 5'-Hydroxyphenyl Carvedilol, like other active metabolites of carvedilol, generally parallel those of the parent compound. Plasma concentrations of active metabolites, including 5'-Hydroxyphenyl Carvedilol, are typically about one-tenth of those observed for carvedilol . While specific data for 5'-Hydroxyphenyl Carvedilol is limited in the available literature, pharmacokinetic parameters of the related metabolite 4'-hydroxyphenyl carvedilol may provide some insights, showing a half-life of approximately 6.31 ± 6.45 hours following oral administration of 6.25 mg carvedilol .
Pharmacological Activity
Mechanism of Action
5'-Hydroxyphenyl Carvedilol, as a metabolite of carvedilol, likely retains some of the pharmacological properties of the parent compound, though with modified potency. Carvedilol itself is a non-selective beta-blocker with additional alpha-1 blocking activity, providing dual cardiovascular effects . The available research indicates that hydroxylated metabolites of carvedilol, including 5'-Hydroxyphenyl Carvedilol, generally exhibit weaker vasodilating activity compared to carvedilol .
Clinical Significance
Analytical Methods and Detection
Sample Preparation Techniques
Detection and quantification of 5'-Hydroxyphenyl Carvedilol in biological samples typically involve sophisticated sample preparation methods. Research has demonstrated the utility of liquid-liquid extraction techniques for processing plasma samples prior to analysis . This approach involves extraction of the analyte into an organic solvent, followed by evaporation to dryness and reconstitution in a suitable solvent for instrumental analysis .
Reference Standards and Quality Control
Table 2: Analytical Reference Standards for 5'-Hydroxyphenyl Carvedilol
Reference Standard | Molecular Formula | Molecular Weight | Application |
---|---|---|---|
5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | 422.5 g/mol | Primary reference standard |
5'-Hydroxyphenyl Carvedilol-d5 | C24H21D5N2O5 | 427.5 g/mol | Isotopically labeled internal standard |
Research Applications and Developments
Pharmacokinetic Studies
5'-Hydroxyphenyl Carvedilol serves as an important analyte in pharmacokinetic studies of carvedilol, contributing to the comprehensive understanding of the drug's metabolism and disposition. Research methodologies for determining pharmacokinetic parameters typically involve the collection of blood samples at predefined time points following carvedilol administration, followed by analysis of both the parent drug and its metabolites, including 5'-Hydroxyphenyl Carvedilol .
Metabolic Profiling
The identification and quantification of 5'-Hydroxyphenyl Carvedilol play a crucial role in metabolic profiling studies of carvedilol. These investigations aim to characterize the complete metabolic pathway of carvedilol, identifying major and minor metabolites, their formation kinetics, and their potential contributions to the drug's efficacy and safety profile . Such comprehensive metabolic profiling is essential for understanding the biochemical fate of carvedilol in different patient populations.
Bioanalytical Method Development
The analysis of 5'-Hydroxyphenyl Carvedilol has driven the development of sensitive and selective bioanalytical methods. Recent research has focused on simple, rapid, and cost-effective LC-MS/MS methods capable of detecting and quantifying carvedilol and its hydroxylated metabolites at low concentrations in biological matrices . These analytical advancements enhance the capabilities for therapeutic drug monitoring, pharmacokinetic studies, and pharmaceutical research.
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